Cas no 1808766-71-3 (2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide)

2-Chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide is a synthetic quinoline derivative with potential applications in medicinal chemistry and agrochemical research. Its structural features, including the chloro and difluorophenyl substituents, contribute to its reactivity and binding affinity, making it a valuable intermediate for the development of biologically active compounds. The methoxy group enhances solubility and modulates electronic properties, while the carboxamide linkage provides stability and versatility for further functionalization. This compound is particularly suited for studies targeting enzyme inhibition or receptor modulation due to its well-defined heterocyclic core. High purity and consistent synthesis protocols ensure reliability for research applications.
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide structure
1808766-71-3 structure
Product name:2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide
CAS No:1808766-71-3
MF:C17H11ClF2N2O2
MW:348.731250047684
CID:5905281
PubChem ID:99696094

2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS033362711
    • EN300-26602845
    • 1808766-71-3
    • 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide
    • Z1460574022
    • Inchi: 1S/C17H11ClF2N2O2/c1-24-11-3-5-14-9(6-11)7-12(16(18)21-14)17(23)22-15-4-2-10(19)8-13(15)20/h2-8H,1H3,(H,22,23)
    • InChI Key: UAYJAYOKPOMRNY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(NC2C=CC(=CC=2F)F)=O)C=C2C=C(C=CC2=N1)OC

Computed Properties

  • Exact Mass: 348.0477116g/mol
  • Monoisotopic Mass: 348.0477116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2Ų
  • XLogP3: 4.2

2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26602845-0.05g
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide
1808766-71-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide

2-Chloro-N-(2,4-Difluorophenyl)-6-Methoxyquinoline-3-Carboxamide (CAS No. 1808766-71-3): A Comprehensive Overview

2-Chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide (CAS No. 1808766-71-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives and is characterized by its unique structural features, including a chloro-substituted quinoline ring, a methoxy group, and a difluorophenyl moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The development of 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide has been driven by the need for new and effective treatments for various diseases. Recent studies have highlighted its potential as an anticancer agent, particularly in the treatment of solid tumors. The compound's ability to inhibit specific enzymes and signaling pathways involved in cancer progression makes it a promising candidate for further investigation.

In terms of its chemical structure, 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide is synthesized through a series of well-defined chemical reactions. The synthesis typically involves the condensation of 2-chloro-6-methoxyquinoline-3-carboxylic acid with 2,4-difluoroaniline in the presence of a coupling reagent. This process yields a highly pure product with excellent yield and purity, making it suitable for both laboratory research and potential clinical applications.

The biological activity of 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide has been extensively studied in various in vitro and in vivo models. Preclinical studies have demonstrated its potent antiproliferative effects on cancer cell lines, including those derived from lung, breast, and colon cancers. The compound has been shown to induce apoptosis and cell cycle arrest, which are critical mechanisms for inhibiting tumor growth.

Mechanistically, 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide targets multiple signaling pathways involved in cancer progression. It has been found to inhibit the activity of kinases such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. By modulating these pathways, the compound can effectively disrupt the survival and proliferation signals that drive tumor growth.

Beyond its anticancer properties, 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide has also shown potential in other therapeutic areas. For instance, recent studies have explored its anti-inflammatory effects, suggesting that it may have applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory cytokines and immune responses makes it a valuable candidate for further research in this domain.

The safety profile of 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for clinical trials. However, further studies are needed to fully understand its long-term safety and potential side effects.

In conclusion, 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide (CAS No. 1808766-71-3) represents a significant advancement in the development of novel therapeutic agents. Its unique chemical structure and biological activities make it a promising candidate for the treatment of various diseases, particularly cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in the field of medicinal chemistry and pharmaceutical research.

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